molecular formula C23H22F2N2O4 B12312736 N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide

N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B12312736
M. Wt: 428.4 g/mol
InChI Key: CMSMQMNLDAYWKI-UHFFFAOYSA-N
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Description

N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a dioxoisoindolinyl group, and a tetrahydropyran ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of the Difluorophenyl Group: This can be achieved through a substitution reaction using a difluorophenyl halide.

    Attachment of the Dioxoisoindolinyl Group: This step may involve a condensation reaction with a dioxoisoindolinyl derivative.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenated reagents or organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity, affecting metabolic pathways.

    Receptors: Binding to cellular receptors, leading to changes in cell signaling and function.

    Pathways: Involvement in specific biochemical pathways, influencing cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)acetamide: Unique due to its specific combination of functional groups and ring structures.

    This compound analogs: Compounds with similar structures but different substituents, leading to variations in biological activity and properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22F2N2O4

Molecular Weight

428.4 g/mol

IUPAC Name

N-[2-(3,5-difluorophenyl)-6-[2-(1,3-dioxoisoindol-2-yl)ethyl]oxan-4-yl]acetamide

InChI

InChI=1S/C23H22F2N2O4/c1-13(28)26-17-11-18(31-21(12-17)14-8-15(24)10-16(25)9-14)6-7-27-22(29)19-4-2-3-5-20(19)23(27)30/h2-5,8-10,17-18,21H,6-7,11-12H2,1H3,(H,26,28)

InChI Key

CMSMQMNLDAYWKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(OC(C1)C2=CC(=CC(=C2)F)F)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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